molecular formula C13H22N4O2 B2417851 Tert-butyl 2-(azidomethyl)-3-cyclopropylpyrrolidine-1-carboxylate CAS No. 2260937-21-9

Tert-butyl 2-(azidomethyl)-3-cyclopropylpyrrolidine-1-carboxylate

Cat. No.: B2417851
CAS No.: 2260937-21-9
M. Wt: 266.345
InChI Key: JVBXQVRMJXMGMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate can be synthesized using a variety of methods, including nucleophilic substitution and reductive amination reactions. The compound can be characterized using various spectroscopic techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.


Physical and Chemical Properties Analysis

The compound has a melting point of 90-92°C and a boiling point of 332°C. It is soluble in polar solvents such as methanol and ethanol, but insoluble in nonpolar solvents such as hexane and benzene. The compound is stable in the presence of moisture and air, but decomposes when exposed to heat.

Scientific Research Applications

Synthesis and Molecular Structures

  • Synthesis Techniques : The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, was synthesized from ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via intramolecular lactonization. This process demonstrates the potential for creating complex bicyclic structures using tert-butyl-based compounds (Moriguchi et al., 2014).

  • Structural Characterization : These compounds, including variants with tert-butyl groups, have been characterized using techniques like NMR spectroscopy, high-resolution mass spectrometry, and X-ray diffraction analysis. This highlights their structural complexity and potential for various applications (Moriguchi et al., 2014).

Synthesis of Related Compounds

  • Intermediate in Biotin Synthesis : Tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate is synthesized as a key intermediate of Biotin, which is crucial in metabolic processes like the synthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

Anticancer Properties

  • Cytotoxic Screening : Research on tert-butyl esters of various compounds, including those with structures similar to tert-butyl 2-(azidomethyl)-3-cyclopropylpyrrolidine-1-carboxylate, has shown potential anticancer properties. These compounds were screened for cytotoxic effects on cancer and normal cells in vitro (Vorona et al., 2007).

Safety and Hazards

The safety data sheet for a similar compound, tert-butanol, indicates that it is highly flammable and causes serious eye irritation . It may also be harmful if inhaled and may cause respiratory irritation and drowsiness or dizziness . These hazards may also apply to Tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate, but specific safety data for this compound was not found in the search results.

Properties

IUPAC Name

tert-butyl 2-(azidomethyl)-3-cyclopropylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-7-6-10(9-4-5-9)11(17)8-15-16-14/h9-11H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBXQVRMJXMGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1CN=[N+]=[N-])C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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